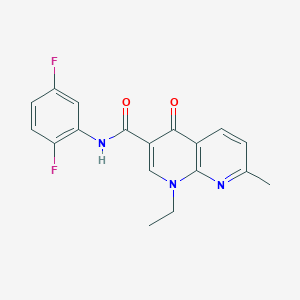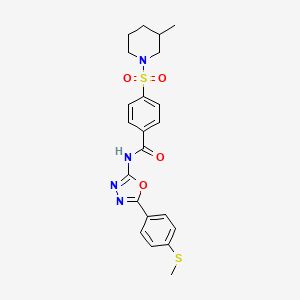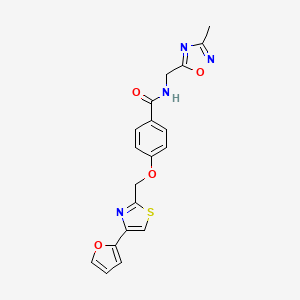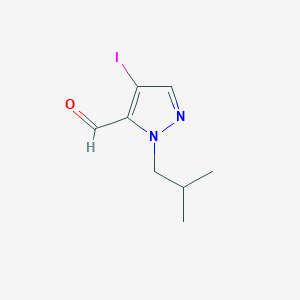![molecular formula C14H15N3O2S B2946221 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2034586-44-0](/img/structure/B2946221.png)
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a thiadiazole ring, and a phenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the stereoselective reduction of β-mesyloxyketimines with sodium cyanoborohydride (NaCNBH₃), followed by base-induced cyclization to generate the azetidine ring . The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenoxymethyl halide reacts with the azetidine intermediate.
The thiadiazole ring is often synthesized through a cyclization reaction involving a thioamide and a diazotizing agent. The final step involves coupling the azetidine and thiadiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Phenoxymethyl halides with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, reacting with electrophilic sites on proteins or nucleic acids. The thiadiazole ring may participate in redox reactions, influencing cellular oxidative stress pathways. Together, these interactions can modulate various biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Azetidine derivatives: Compounds like 3-chloroazetidine and 3-phenylazetidine share the azetidine ring structure but differ in their substituents.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but have different functional groups.
Uniqueness
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole is unique due to its combination of an azetidine ring, a thiadiazole ring, and a phenoxymethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-11(8-17)9-19-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWDVNTEQCNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2946140.png)
![3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2946143.png)
![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)


![5-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2946154.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)
![3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea](/img/structure/B2946161.png)
